molecular formula C15H21N3O4S B2779767 N-(2,3-dimethoxy-2-methylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2097866-23-2

N-(2,3-dimethoxy-2-methylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No. B2779767
CAS RN: 2097866-23-2
M. Wt: 339.41
InChI Key: HVGFUPKVMKQLBO-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, commonly known as DPBS, is a chemical compound that has been extensively used in scientific research for its various biochemical and physiological effects. DPBS is a sulfonamide-based compound that has been synthesized using a specific method and has been found to have several applications in the field of scientific research.

Scientific Research Applications

Synthesis and Cytotoxicity

Researchers have synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines. These compounds have shown notable inhibitory effects on carbonic anhydrase isoenzymes, with some derivatives demonstrating significant tumor selectivity and superior inhibitory activity compared to reference compounds like acetazolamide. This suggests a promising direction for developing cancer therapeutics (Kucukoglu et al., 2016).

Antimicrobial and Antioxidant Activities

Another study synthesized new sulfonamides and explored their in vitro antimicrobial activities against selected bacterial and fungal strains. In addition to antimicrobial efficacy, these compounds exhibited significant antioxidant activities, highlighting their potential as dual-function agents for treating infectious diseases and managing oxidative stress-related conditions (Badgujar et al., 2017).

COX-2 Inhibition

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The structural optimization led to the identification of potent and selective COX-2 inhibitors, contributing to the development of new anti-inflammatory drugs (Penning et al., 1997).

Catalytic Applications

The catalytic potential of sulfonamide derivatives has also been explored. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a highly efficient catalyst in the synthesis of various heterocyclic compounds. This showcases the utility of sulfonamide derivatives in facilitating chemical reactions, aligning with green chemistry principles by utilizing water as a reaction medium (Khazaei et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Further research synthesized sulfonamide derivatives incorporating pyrazoline and evaluated their inhibitory activities against carbonic anhydrase and acetylcholinesterase enzymes. These studies revealed low cytotoxicity and potential for treating conditions associated with enzyme dysregulation, emphasizing the compounds' therapeutic versatility (Ozgun et al., 2019).

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-15(22-3,12-21-2)11-17-23(19,20)14-7-5-13(6-8-14)18-10-4-9-16-18/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGFUPKVMKQLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxy-2-methylpropyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

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